molecular formula C5H10ClF2N B2712374 1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride CAS No. 2416235-60-2

1-(2,2-Difluoroethyl)cyclopropan-1-amine;hydrochloride

Cat. No. B2712374
CAS RN: 2416235-60-2
M. Wt: 157.59
InChI Key: UNCSPUHGMPSIPX-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2416235-60-2 . It has a molecular weight of 157.59 . The IUPAC name for this compound is 1-(2,2-difluoroethyl)cyclopropan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 1-(2,2-Difluoroethyl)cyclopropan-1-amine hydrochloride is 1S/C5H9F2N.ClH/c6-4(7)3-5(8)1-2-5;/h4H,1-3,8H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Difluoromethyl Bioisostere

The difluoromethyl group is gaining interest due to its role as a lipophilic hydrogen bond donor. This characteristic makes it a potential bioisostere for hydroxyl, thiol, or amine groups, contributing to drug design by enhancing the lipophilicity of molecules without significantly altering their ability to form hydrogen bonds. A study by Zafrani et al. (2017) examined the hydrogen bonding and lipophilicity of difluoromethyl anisoles and thioanisoles, providing insights that could aid in the rational design of drugs containing the difluoromethyl moiety (Zafrani et al., 2017).

Enantioselective Synthesis

Enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes is vital for creating biologically active compounds. Feng et al. (2019) described a method for the diastereo- and enantioselective synthesis of these molecules via CuH-catalyzed hydroamination. This approach highlights the potential for synthesizing complex molecules with multiple stereocenters, which are common in pharmaceuticals (Feng et al., 2019).

Cyclopropylation in Medicinal Chemistry

Cyclopropane-heteroatom linkages are crucial in medicinal chemistry, yet their synthesis poses challenges. Derosa et al. (2018) developed a scalable Chan-Lam cyclopropylation reaction for phenol nucleophiles, leading to O-cyclopropylation, and for azaheterocycles, resulting in N-cyclopropylation. This method provides a strategic approach toward synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives, which are valuable in drug development (Derosa et al., 2018).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are increasingly important in pharmaceuticals due to their impact on the pharmacokinetic properties of drugs. Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction for benzylic alcohols and amines, enabling the synthesis of fluorinated heterocycles. This method underscores the importance of incorporating fluorine into bioactive molecules to enhance their drug-like properties (Parmar & Rueping, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2,2-difluoroethyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-4(7)3-5(8)1-2-5;/h4H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHCSBPTGQJBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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